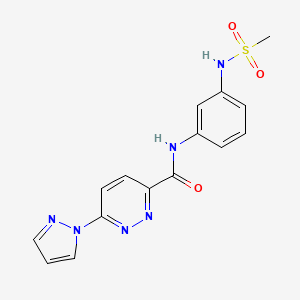

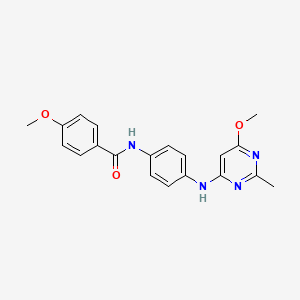

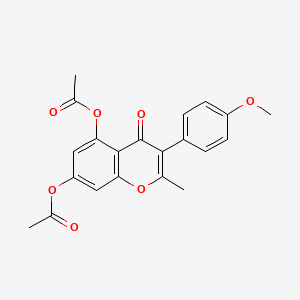

![molecular formula C10H14INO4 B2836162 Methyl (3R,4aR)-3-(iodomethyl)-1-oxo-4,5,6,7-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazine-4a-carboxylate CAS No. 2567489-90-9](/img/structure/B2836162.png)

Methyl (3R,4aR)-3-(iodomethyl)-1-oxo-4,5,6,7-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazine-4a-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxazines are heterocyclic compounds containing an oxygen and a nitrogen atom in a double-bonded six-membered ring . They are used in various fields due to their interesting chemical properties .

Synthesis Analysis

Oxazine derivatives can be synthesized via various methods. For instance, one approach involves the annulation of aminoxy-tethered 1,7-enynes . Another method involves the synthesis of thiophene-based oxazine-ring substituted benzoxazine monomers & polymers .Molecular Structure Analysis

The molecular structure of oxazines is characterized by a six-membered ring containing one oxygen and one nitrogen atom .Chemical Reactions Analysis

Oxazine compounds can undergo various chemical reactions. For example, thiophene-based di-substituted benzoxazine undergoes ring-opening polymerization at a low temperature with minimal mass loss during polymerization .Physical and Chemical Properties Analysis

Oxazine compounds exhibit interesting physical and chemical properties. For instance, some oxazine compounds have been found to exhibit high lipophilicity and the ability to generate singlet oxygen .科学的研究の応用

Synthesis and Reaction Studies

Synthesis and Reactions of 4-Oxiranylmethylfuro[3,2-b]pyrroles and Their Benzo Derivatives

This study discusses the synthesis of similar compounds by reacting starting compounds with chloromethyloxirane, leading to N-2-hydroxy-3-heteroaminopropyl-substituted compounds and substituted 4,5-dihydrofuro[2',3':4,5]pyrrolo[2,1-c][1,4]oxazin-8-ones (Krutošíková et al., 2001).

Pyrrolo[2,3-d]pyrimidine Derivatives in Synthesis of Novel Heterocyclic System

This research explores the synthesis of methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate by iodination of related compounds, leading to iodomethylpyrimido[5',4':4,5]-pyrrolo[2,1-c][1,4]oxazine as a precursor for new tricyclic systems (Muzychka et al., 2019).

Antimicrobial Studies

- Synthesis and Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives: This paper discusses the synthesis of various pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, using similar compounds as starting materials (Hossan et al., 2012).

Novel Fungal Metabolites

- Isolation and Synthesis of Fungal Metabolites with Anti-Juvenile-Hormone and Insecticidal Activity: This research isolated new natural products similar to the compound of interest from Penicillium brevicompactum, showing significant biological activities (Cantín et al., 1999).

Other Applications

Oxidative Additions with 1,4-Dihydropyridines

A study demonstrating the synthesis of 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives, showcasing the potential for developing new synthetic methods and compounds (Kumar et al., 2011).

Retro-ene Reactions in Heterocyclic Synthesis

This study discusses the synthesis of 4,5-dihydrooxazoles and 5,6-dihydro-4H-1,3-oxazines, providing insights into the potential applications of these compounds in heterocyclic synthesis (Ito & Miyajima, 1997).

作用機序

将来の方向性

特性

IUPAC Name |

methyl (3R,4aR)-3-(iodomethyl)-1-oxo-4,5,6,7-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazine-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14INO4/c1-15-8(13)10-3-2-4-12(10)9(14)16-7(5-10)6-11/h7H,2-6H2,1H3/t7-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSBMNKWCBTBOV-GMSGAONNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCCN1C(=O)OC(C2)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12CCCN1C(=O)O[C@H](C2)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

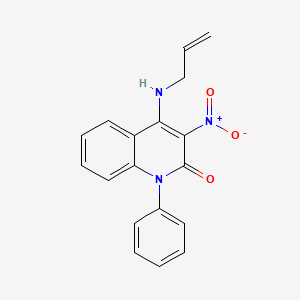

![2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2836080.png)

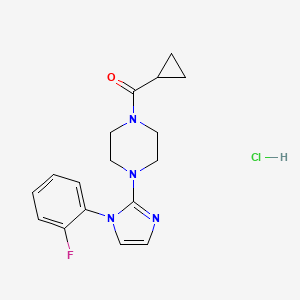

![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl cyclohexanecarboxylate](/img/structure/B2836090.png)

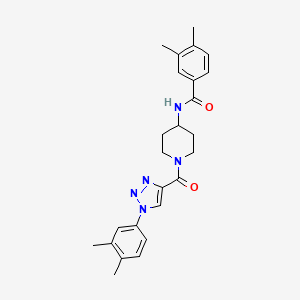

![ethyl 4-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2836095.png)

![N-(4-ethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2836101.png)